3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine
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Description
The compound is a complex organic molecule that involves multiple functional groups, including imidazole, furan, piperidine, and methoxy groups. Its synthesis and study are of interest due to the potential applications in various fields, including material science, pharmaceuticals, and chemical research. However, direct studies or detailed information on this exact compound are scarce.
Synthesis Analysis
The synthesis of complex organic compounds like this one typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. For example, Halim and Ibrahim (2021) discussed the synthesis and spectral analysis of a novel compound using FT-IR, structural, thermochemical, and DFT/TD-DFT study methods, highlighting the meticulous approach required for creating and analyzing complex organic molecules (Halim & Ibrahim, 2021).
Future Directions
The potential applications and future directions for this compound would likely depend on its biological activity. It could potentially be explored for use in medicinal chemistry, given the presence of the imidazole and piperidine rings, which are common structural components in many pharmaceuticals .
properties
IUPAC Name |
[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-11-10-19-9-7-18-16(19)13-4-3-8-20(12-13)17(21)14-5-6-15(23-2)24-14/h5-7,9,13H,3-4,8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFAWBKISGTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine |
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